molecular formula C18H15ClN4O2 B2817982 1-[4-({[(4-chloroanilino)carbonyl]oxy}ethanimidoyl)phenyl]-1H-imidazole CAS No. 477850-33-2

1-[4-({[(4-chloroanilino)carbonyl]oxy}ethanimidoyl)phenyl]-1H-imidazole

Cat. No.: B2817982
CAS No.: 477850-33-2
M. Wt: 354.79
InChI Key: FJWPDXPYMDSKPN-LPYMAVHISA-N
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Description

1-[4-({[(4-Chloroanilino)carbonyl]oxy}ethanimidoyl)phenyl]-1H-imidazole is a synthetic organic compound of significant interest in chemical and pharmaceutical research. This molecule incorporates two privileged pharmacophores: an imidazole ring and a 4-chloroaniline derivative, linked through a complex ester and imidoyl framework. The imidazole moiety is a fundamental building block in medicinal chemistry, renowned for its wide range of biological activities. Compounds featuring this structure have been extensively documented to exhibit antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, antifungal, and antiviral properties . Furthermore, the imidazole ring is a key structural component in several commercially available drugs, including the antihypertensive agent Losartan , underscoring its therapeutic relevance. The specific combination of the imidazole ring with a chlorophenyl subunit in this compound suggests potential for diverse research applications. Chlorophenyl-containing imidazoles are frequently investigated as intermediates in the synthesis of more complex molecules for material science, as precursors for dyes, and in the development of bioactive agents . The presence of the carbamate and ethanimidoyl groups adds further complexity, which may influence the compound's binding affinity and metabolic stability. This makes it a valuable candidate for exploration in hit-to-lead optimization campaigns, particularly in the design of enzyme inhibitors or receptor antagonists. Researchers can utilize this chemical entity as a core scaffold to build libraries for high-throughput screening or as a key intermediate in targeted synthetic pathways. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. It is provided with a guaranteed high level of purity to ensure consistent and reliable experimental outcomes in your research endeavors.

Properties

IUPAC Name

[(E)-1-(4-imidazol-1-ylphenyl)ethylideneamino] N-(4-chlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O2/c1-13(14-2-8-17(9-3-14)23-11-10-20-12-23)22-25-18(24)21-16-6-4-15(19)5-7-16/h2-12H,1H3,(H,21,24)/b22-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJWPDXPYMDSKPN-LPYMAVHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC(=O)NC1=CC=C(C=C1)Cl)C2=CC=C(C=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\OC(=O)NC1=CC=C(C=C1)Cl)/C2=CC=C(C=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Imidazole Derivatives

Compound Name Core Structure Substituents Key Functional Groups Reference
Target Compound 1H-imidazole 4-({[(4-chloroanilino)carbonyl]oxy}ethanimidoyl)phenyl Chloroanilino, ethanimidoyl, carbonyloxy -
1-[4-(Chloromethyl)phenyl]-1H-imidazole 1H-imidazole 4-(chloromethyl)phenyl Chloromethyl
1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)-1-ethanone 1H-imidazole 4-chlorophenyl, ethanone Chlorophenyl, ketone
2-(4-Substituted phenyl)-4,5-diphenyl-1H-imidazole 1H-imidazole 4-substituted phenyl, diphenyl Halogenated aryl, diphenyl
Fenticonazole derivatives 1H-imidazole Dichlorophenyl, phenylthio-benzyloxy Halogens, sulfur-containing groups

Key Observations :

  • The target compound’s ethanimidoyl bridge distinguishes it from simpler analogs like 1-[4-(chloromethyl)phenyl]-1H-imidazole , which lack extended bridging groups.
  • Halogenation (e.g., 4-chloroanilino) is a recurring theme in antifungal imidazoles, as seen in Fenticonazole derivatives .

Pharmacological and Functional Comparisons

Key Observations :

  • The target compound’s 4-chloroanilino group aligns with antifungal agents like Fenticonazole, where halogenated aryl groups enhance membrane penetration and target binding .
  • Toxicity data for 2-(4-substituted phenyl)-4,5-diphenyl-1H-imidazoles highlight the importance of substituent choice in balancing efficacy and safety .

Key Observations :

  • The target compound’s synthesis likely employs multicomponent reactions (e.g., aldehydes, benzil) under catalytic conditions, as seen in structurally related imidazoles .
  • Chlorination reactions (e.g., SOCl₂ for chloromethyl intermediates) are critical for introducing halogenated groups in analogs .

Q & A

Q. What are the common synthetic routes for synthesizing 1-[4-({[(4-chloroanilino)carbonyl]oxy}ethanimidoyl)phenyl]-1H-imidazole, and what key intermediates are involved?

The synthesis typically involves multi-step reactions, including palladium-catalyzed cross-coupling, hydrogenation, and cyclization. Key intermediates may include halogenated phenyl precursors (e.g., bromobenzaldehyde derivatives) and protected imidazole intermediates. For example, Pd-catalyzed coupling reactions are employed to introduce substituents like ethanimidoyl groups, while hydrogenation steps (using catalysts like Raney nickel to avoid dehalogenation) are critical for reducing intermediates . Multi-step purification via silica gel chromatography or Biotage® systems ensures high purity .

Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and ring structure. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like carbonyls. Thin-layer chromatography (TLC) monitors reaction progress, and elemental analysis ensures stoichiometric accuracy .

Q. What are the potential reactive sites on this compound for further functionalization in structure-activity relationship (SAR) studies?

Reactive sites include the ethanimidoyl group (for oxidation or substitution), the carbonyl oxygen (for esterification), and the 4-chloroaniline moiety (for nucleophilic aromatic substitution). These sites allow derivatization to explore pharmacological properties, as seen in analogous imidazole derivatives .

Advanced Research Questions

Q. How can researchers address challenges related to dehalogenation during catalytic hydrogenation steps in the synthesis of halogenated imidazole derivatives?

Dehalogenation can occur when using palladium-based catalysts (e.g., Pd/C). Switching to Raney nickel under controlled hydrogenation conditions preserves halogen substituents, as demonstrated in the synthesis of 2-(4-chlorophenyl)-4-formylimidazoles. Reaction parameters like solvent choice (ethanol vs. water) and catalyst loading must be optimized to minimize side reactions .

Q. What methodologies are recommended for resolving crystallographic data inconsistencies when determining the X-ray structure of this compound?

The SHELX system (e.g., SHELXL) is widely used for refining crystal structures, especially with high-resolution or twinned data. For complex imidazole derivatives, iterative refinement of thermal parameters and hydrogen atom positioning improves accuracy. Validation tools like R-factors and electron density maps help resolve ambiguities .

Q. How can molecular docking simulations be utilized to predict the biological activity of this compound against specific enzymatic targets?

Molecular docking tools (e.g., AutoDock Vina) model interactions between the compound and target proteins (e.g., cytochrome P450 enzymes). Key steps include preparing the ligand (protonation states, energy minimization) and defining the active site. Binding affinity scores and pose validation (via RMSD calculations) guide prioritization for in vitro assays, as applied in studies on imidazole-based HO-1 inhibitors .

Q. In analyzing biological activity data, how should researchers statistically validate the efficacy of this compound in in vitro assays against control groups?

Use dose-response curves (e.g., IC₅₀ calculations) and statistical tests (e.g., ANOVA with post-hoc Tukey tests) to compare efficacy across concentrations. Positive controls (e.g., fluconazole for antifungal assays) and replicates (n ≥ 3) ensure reliability. For example, studies on antifungal imidazoles report efficacy thresholds (e.g., 0.25% formulation strength) and reinfection rates to validate significance .

Q. How can regioselectivity challenges in substitution reactions on the imidazole ring be mitigated during derivatization?

Regioselectivity is influenced by directing groups (e.g., electron-withdrawing substituents) and reaction conditions. Pd-catalyzed C-H activation (e.g., using ligands like XPhos) selectively functionalizes specific positions. Precedents include the synthesis of 2,4-disubstituted imidazoles from amidines and α-halo ketones, where steric and electronic factors dictate substitution patterns .

Methodological Notes

  • Synthesis Optimization : Monitor reaction progress via LC-MS to identify intermediates and byproducts. Adjust catalyst loading and solvent polarity to improve yields .
  • Crystallography : For twinned crystals, use SHELXL's TWIN command and HKLF5 data format to refine structures .
  • Biological Assays : Include cytotoxicity controls (e.g., MCF-7 cells) and validate target engagement using competitive binding assays .

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